N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3-methyl-4-nitrophenoxy)acetamide
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Overview
Description
Compound X , belongs to the class of pyrazolones. Its chemical formula is C21H19N5O5. The compound’s structure combines a pyrazolone ring, a phenyl group, and a nitrophenyl ether moiety. It’s synthesized for various applications due to its unique properties.
Preparation Methods
Synthetic Routes::
Condensation Reaction:
Industrial Production:
Chemical Reactions Analysis
Compound X participates in several chemical reactions:
Oxidation: Undergoes oxidation to form a corresponding oxo compound.
Reduction: Reduction of the nitro group yields the corresponding amino compound.
Substitution: The phenyl group can be substituted with various functional groups.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Compound X finds applications in:
Mechanism of Action
- Compound X likely exerts its effects through inhibition of specific enzymes or receptors.
- Molecular targets include COX-2, which plays a role in inflammation and pain pathways.
- Further studies are needed to elucidate the precise mechanism.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C20H20N4O5 |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(3-methyl-4-nitrophenoxy)acetamide |
InChI |
InChI=1S/C20H20N4O5/c1-13-11-16(9-10-17(13)24(27)28)29-12-18(25)21-19-14(2)22(3)23(20(19)26)15-7-5-4-6-8-15/h4-11H,12H2,1-3H3,(H,21,25) |
InChI Key |
PMRNVQBYWHXUBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C)[N+](=O)[O-] |
Origin of Product |
United States |
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